molecular formula C19H18N4O3 B2608488 N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285633-65-9

N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2608488
CAS RN: 1285633-65-9
M. Wt: 350.378
InChI Key: RJFVQUANUNVDIB-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a novel compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their therapeutic properties.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Karrouchi et al. (2021) synthesized and characterized E-MBPC, a compound structurally similar to N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, using FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction. Theoretical studies in both gas phase and aqueous solution optimized structures, revealing insights into the compound's reactivity and stability. Molecular docking studies suggested potential anti-diabetic applications due to favorable interactions with the 4AMJ protein Karrouchi et al., 2021.

Corrosion Protection Behavior

Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic environments. Their study focused on synthesized compounds including AMPC, which showed high inhibition efficiency against corrosion, demonstrating the potential of such compounds in industrial applications Paul et al., 2020.

Antitumor Activity

Farghaly (2010) developed new indole derivatives containing pyrazoles for in-vitro tumor cell-growth inhibition, using a key intermediate structurally related to N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. These compounds exhibited significant potential for antitumor applications Farghaly, 2010.

Antimicrobial and Antibacterial Studies

Patil et al. (2010) synthesized p-Methoxybenzyl-substituted N-heterocyclic carbene-silver complexes, including structures related to N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. These complexes exhibited significant antibacterial activity against Gram-negative and Gram-positive bacteria, suggesting applications in antimicrobial treatments Patil et al., 2010.

Synthesis and Characterization

Alotaibi et al. (2018) focused on the synthesis and structural elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, showcasing the potential of these compounds for further chemical and pharmacological investigations Alotaibi et al., 2018.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-methoxybenzaldehyde and 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the reaction of the resulting pyrazole with hydrazine hydrate to form the carbohydrazide group. The final step involves the Schiff base formation between the carbohydrazide and 2-methoxybenzaldehyde to form the desired compound.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxyphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde and 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring.", "Step 2: Reaction of the resulting pyrazole with hydrazine hydrate to form the carbohydrazide group.", "Step 3: Schiff base formation between the carbohydrazide and 2-methoxybenzaldehyde to form the desired compound." ] }

CAS RN

1285633-65-9

Molecular Formula

C19H18N4O3

Molecular Weight

350.378

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-15-9-7-13(8-10-15)16-11-17(22-21-16)19(24)23-20-12-14-5-3-4-6-18(14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

RJFVQUANUNVDIB-UDWIEESQSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.